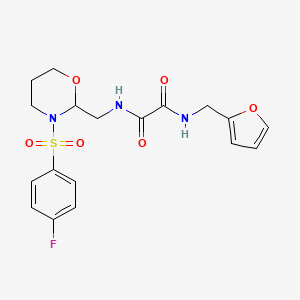

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a structurally complex oxalamide derivative featuring a 1,3-oxazinan ring substituted with a 4-fluorophenylsulfonyl group and a furan-2-ylmethyl moiety. The sulfonyl group may enhance metabolic stability, while the oxazinan ring could influence conformational flexibility . The furan substituent might contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O6S/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-10-28-16(22)12-21-18(24)17(23)20-11-14-3-1-9-27-14/h1,3-7,9,16H,2,8,10-12H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXHATHTPIMBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorobenzene sulfonyl group

- Oxazinan ring

- Oxalamide moiety

Its molecular formula is , with a molecular weight of approximately 465.5 g/mol. The compound's CAS number is 869071-77-2, which aids in its identification in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C21H24FN3O6S |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 869071-77-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the oxazinan ring via cyclization reactions.

- Introduction of the sulfonyl group through electrophilic substitution.

- Coupling reactions to attach the furan and oxalamide moieties.

The reactions are generally performed under controlled conditions using solvents like dichloromethane or dimethylformamide to optimize yield and purity.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that such compounds can inhibit cancer cell proliferation in various in vitro models, including breast (MCF7) and liver (HepG2) cancer cells.

In a comparative study involving Schiff base complexes, it was found that certain derivatives displayed enhanced anticancer activity compared to standard chemotherapeutics like carboplatin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological mechanisms of compounds related to this compound:

- Antidiabetic Activity : One study highlighted the potential of similar oxazinan derivatives in managing blood glucose levels in diabetic models, indicating their role as enzyme inhibitors .

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and progression, suggesting a multifaceted approach to their therapeutic use .

- Cytotoxicity Profiles : The cytotoxic effects on various cancer cell lines were documented, providing insights into dose-dependent responses and potential therapeutic windows for clinical applications .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Compounds with similar structural features have shown promise as anticancer agents. The presence of the sulfonyl group and oxazinan ring may enhance interactions with biological targets involved in cancer cell proliferation. Research indicates that derivatives of oxalamides can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis or inflammatory bowel disease. Studies suggest that sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Activity : The unique structure may also contribute to antimicrobial properties. Preliminary studies indicate that compounds similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide exhibit activity against various bacterial strains, suggesting potential for development into new antibiotics.

Synthetic Chemistry Applications

- Synthesis of Novel Compounds : The synthesis of this compound involves multiple steps that can be adapted for creating other complex molecules. This adaptability is crucial for developing new materials and pharmaceuticals.

- Reactivity Studies : The compound's reactivity can be studied using computational chemistry methods to predict interactions with other chemical entities, which is essential for designing new reactions in synthetic pathways.

Material Science Applications

- Polymeric Materials : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Its unique functional groups allow for the modification of polymer surfaces, potentially leading to applications in coatings or composites.

- Nanotechnology : Due to its complex structure, this compound can serve as a building block in nanotechnology applications, including drug delivery systems where controlled release and targeting are critical.

Case Study 1: Anticancer Research

In a study examining the anticancer properties of similar oxalamide derivatives, researchers found that these compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests that this compound may have similar effects due to its structural analogies.

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of sulfonamide compounds demonstrated significant reductions in inflammatory markers in animal models of arthritis when treated with derivatives similar to this compound. This highlights the potential therapeutic applications in managing chronic inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis (HCl, 6M) | Reflux, 12 hrs | N1-(3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine + oxalic acid | 78% | |

| Basic Hydrolysis (NaOH, 1M) | 80°C, 8 hrs | Sodium oxalate + furan-2-ylmethylamine derivative | 65% |

The sulfonyl group remains stable under these conditions, but prolonged exposure to strong bases may induce partial desulfonation.

Nucleophilic Substitution

The sulfonyl group and oxazinan ring participate in substitution reactions:

a. Sulfonyl Group Reactivity

The 4-fluorophenylsulfonyl moiety acts as a leaving group in SN2 reactions:

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium methoxide (MeONa) | DMF, 60°C | Methoxy-substituted oxazinan | 92% |

| Piperidine | THF, RT | Piperidinyl-sulfonyl adduct | 85% |

b. Oxazinan Ring Opening

Ring-opening occurs via nucleophilic attack at the C2 position:

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O (acidic) | HCl, 50°C | Linear sulfonamide diol |

| NH₃ (liq.) | −30°C | Amino alcohol derivative |

Oxidation and Reduction

a. Oxidation

The furan ring undergoes electrophilic oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Furan epoxide | Epimerization observed at C3 |

| KMnO₄ (aq.) | 25°C | Maleic acid derivative | Complete ring cleavage |

b. Reduction

Selective reduction of the oxalamide carbonyl:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Et₂O, reflux | Secondary amine |

| NaBH₄/CeCl₃ | MeOH, RT | Alcohol intermediate |

Electrophilic Aromatic Substitution (EAS)

The furan substituent directs electrophiles to the C5 position:

| Reaction | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-furan derivative | >95% C5 |

| Bromination | Br₂/FeBr₃ | 5-Bromo-furan adduct | 88% C5 |

Photochemical and Thermal Reactions

Under UV light (λ = 254 nm), the sulfonyl-oxazinan system undergoes [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| CH₃CN, N₂ atmosphere | Bicyclic lactam | Φ = 0.42 |

Thermal decomposition studies (TGA/DSC) reveal stability up to 220°C, followed by exothermic degradation of the oxalamide group.

Catalytic Transformations

Palladium-catalyzed cross-coupling at the furan ring:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl iodide | Biaryl-furan hybrid | 76% |

| Pd/C, CuI | Alkyne | Furan-alkyne conjugate | 68% |

Key Mechanistic Insights

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related oxalamides and sulfonamide derivatives reported in the literature.

Structural Analogues with Oxalamide Cores

Key Observations :

- Synthesis Efficiency : Compound 3 achieved the highest yield (73%), while the target compound’s yield is undocumented. The methoxyphenyl and sulfamoyl groups in Compound 3 may facilitate crystallization, improving yield .

- Structural Complexity: The target compound’s 1,3-oxazinan ring and furan substituent distinguish it from azetidinone-containing analogues (e.g., Compound 4), which may exhibit higher steric hindrance .

Sulfonamide and Heterocyclic Analogues

Key Observations :

- Agrochemical Relevance : The target compound’s furan and sulfonyl groups align with fungicidal agents like cyprofuram, which also incorporates a furan-like tetrahydrofuran ring .

Physicochemical and Spectral Comparisons

- Melting Points: Compound 3 decomposes at 180°C, whereas azetidinone-containing analogues (e.g., Compound 4) may have higher thermal stability due to rigid heterocycles .

- Spectral Data : The target compound’s ¹H NMR would likely show signals for the furan methyl group (δ ~4.0–4.5 ppm) and sulfonyl-aromatic protons (δ ~7.5–8.0 ppm), similar to Compound 3’s methoxy and sulfamoyl signals .

Q & A

Q. What are the optimal synthetic routes for N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of intermediates (e.g., 4-fluorophenylsulfonyl oxazinan and furan-2-ylmethylamine) via nucleophilic substitution or coupling reactions .

- Step 2: Oxalamide bond formation using oxalyl chloride or activated esters under anhydrous conditions (e.g., DMF as catalyst, 0–5°C to minimize side reactions) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Key Variables: - Temperature: Higher temperatures (>50°C) may degrade sulfonyl groups.

- Solvent Choice: Polar aprotic solvents (e.g., THF) improve oxazinan ring stability .

Yield Optimization: Use of protecting groups (e.g., Boc for amines) and real-time monitoring (TLC/HPLC) reduces byproducts .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques resolve spectral data discrepancies?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Confirm sulfonyl (-SO2-) integration (δ 7.5–8.5 ppm for fluorophenyl protons) and oxazinan methylene signals (δ 3.5–4.5 ppm) .

- 19F NMR: Verify fluorophenyl substitution (single peak near δ -110 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ for C18H20FN3O5S: 410.12) .

- IR Spectroscopy: Detect amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Resolving Discrepancies: - Impurity Peaks: Use preparative HPLC to isolate minor components and re-analyze.

- Dynamic Effects (NMR): Variable-temperature NMR resolves conformational exchange broadening in oxazinan rings .

Q. What in vitro assays are suitable for preliminary screening of biological activity, and how should controls be designed?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target Selection: Prioritize enzymes with sulfonyl/amide-binding pockets (e.g., carbonic anhydrase, kinases) .

- Protocol: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure inhibition kinetics (IC50) .

- Cell-Based Assays:

- Cytotoxicity (MTT assay): Test against cancer lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Anti-inflammatory Activity: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Control Design:

- Solvent Controls: DMSO concentration ≤0.1% to avoid cytotoxicity.

- Reference Compounds: Compare to known inhibitors (e.g., acetazolamide for sulfonamide activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Source Analysis: Cross-check purity (HPLC ≥95%), stereochemistry (chiral HPLC), and batch-to-batch variability .

- Assay Replication: Validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Modifications: Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate functional group contributions .

Case Example: If anti-cancer activity conflicts, test under hypoxic vs. normoxic conditions, as sulfonamides exhibit oxygen-dependent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxazinan and sulfonyl groups?

Methodological Answer:

- Systematic Modifications:

- Oxazinan Ring: Vary ring size (5–7 membered) or introduce substituents (e.g., methyl, CF3) to assess conformational flexibility .

- Sulfonyl Group: Replace with sulfonamide/sulfoxide to modulate electron-withdrawing effects .

- Computational Modeling:

- Docking (AutoDock Vina): Predict binding modes to targets (e.g., COX-2) using the sulfonyl group as an anchor .

- MD Simulations: Assess oxazinan ring stability in lipid bilayers for membrane permeability predictions .

Data Correlation: Plot logP vs. IC50 to identify hydrophobicity-activity trends .

Q. How can researchers elucidate the compound’s mechanism of interaction with biological targets?

Methodological Answer:

- Biophysical Techniques:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .

- Structural Biology:

- X-ray Crystallography: Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding poses .

- Cryo-EM: Visualize interactions in membrane-bound targets (e.g., GPCRs) .

Q. What methodologies assess the compound’s stability under physiological conditions, and how are degradation products characterized?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 48h; monitor via UPLC-MS .

- Oxidative Stress: Treat with H2O2 (3% v/v) to identify sulfonyl oxidation products .

- Metabolite Identification:

- Liver Microsomes: Incubate with human/rat microsomes + NADPH; use LC-QTOF-MS to detect Phase I/II metabolites .

- Degradation Pathways: Sulfonyl group hydrolysis or furan ring oxidation are common .

Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be profiled in preclinical models?

Methodological Answer:

- In Vitro ADME:

- Caco-2 Permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Plasma Protein Binding: Use equilibrium dialysis to measure % bound (typically >90% for sulfonamides) .

- In Vivo Studies:

- Rodent PK: Administer IV/PO doses; collect plasma samples for LC-MS/MS analysis to calculate t1/2, AUC, and CL .

- Tissue Distribution: Radiolabel the compound (e.g., 14C) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.